molecular formula C11H11BrF3N B8121818 1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine

1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8121818
M. Wt: 294.11 g/mol
InChI Key: RIWBLDWOQCYHEG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 5-bromo-2-fluorobenzyl chloride with 3,3-difluoropyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Industry: It can be used in the production of specialty chemicals, including materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: This compound shares the 5-bromo-2-fluorobenzyl moiety but differs in the presence of a benzo[b]thiophene ring instead of a pyrrolidine ring.

    5-Bromo-2-fluorobenzyl alcohol: This compound is structurally similar but lacks the pyrrolidine ring and contains a hydroxyl group instead.

Uniqueness

1-(5-Bromo-2-fluorobenzyl)-3,3-difluoropyrrolidine is unique due to the combination of its bromine, fluorine, and pyrrolidine moieties, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for the development of new chemical entities and the exploration of novel biological pathways.

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-9-1-2-10(13)8(5-9)6-16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWBLDWOQCYHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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